molecular formula C8H9BrFN B13482007 4-bromo-2-fluoro-N,5-dimethylaniline

4-bromo-2-fluoro-N,5-dimethylaniline

Katalognummer: B13482007
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: SXBIALABIKAUBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Vorbereitungsmethoden

The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

Analyse Chemischer Reaktionen

4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-fluoro-N,5-dimethylaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H9BrFN

Molekulargewicht

218.07 g/mol

IUPAC-Name

4-bromo-2-fluoro-N,5-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3

InChI-Schlüssel

SXBIALABIKAUBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Br)F)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.